molecular formula C4H10ClNO3S2 B6600301 [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone CAS No. 2649075-46-5

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone

Cat. No.: B6600301
CAS No.: 2649075-46-5
M. Wt: 219.7 g/mol
InChI Key: TXKHMSJDKLFSTH-UHFFFAOYSA-N
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Description

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone is a specialized sulfur-based reagent of significant interest in advanced organic synthesis and medicinal chemistry research. While specific literature on this exact molecule is limited, its structure, featuring both a chlorosulfonyl imino group and a diethyl-λ6-sulfanone moiety, suggests its potential as a versatile electrophilic building block . The chlorosulfonyl group is a known highly reactive electrophile, analogous to that in chlorosulfonyl isocyanate (CSI), a reagent renowned for its use in cycloadditions such as the synthesis of β-lactam scaffolds . This indicates that this compound could be explored for the formation of novel heterocyclic systems or for the introduction of sulfur-functionalized groups into target molecules. Researchers may value this compound for developing new synthetic methodologies, particularly in the construction of complex molecules with potential bioactivity. The presence of the diethyl-λ6-sulfanone group may impart unique steric or electronic properties that influence the reactivity and selectivity of the reagent, offering a point of differentiation from simpler analogs. As with related electrophilic sulfonyl compounds, this reagent requires careful handling; it is expected to be moisture-sensitive and likely reacts violently with water, necessitating the use of inert, anhydrous solvents such as chlorocarbons or acetonitrile . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[diethyl(oxo)-λ6-sulfanylidene]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO3S2/c1-3-10(7,4-2)6-11(5,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKHMSJDKLFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=NS(=O)(=O)Cl)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Chlorosulfonyl Imino Diethyl Lambda6 Sulfanone Analogs

Reactivity of the Carbon-Nitrogen Double Bond in Sulfonyl Imines

The N-sulfonyl group acts as a powerful electron-withdrawing group, which significantly activates the carbon-nitrogen double bond of the imine. This activation renders the imine carbon highly electrophilic and susceptible to a wide array of chemical transformations. nih.govresearchgate.netbeilstein-journals.org N-sulfonyl imines are noted for their unique stability, well-defined reactivity, and versatility in organic synthesis. researchgate.net

Nucleophilic Addition Reactions (e.g., organometallic reagents, allyl nucleophiles)

The electron-deficient nature of N-sulfonyl imines makes them excellent substrates for nucleophilic addition reactions. nih.govresearchgate.net A broad range of nucleophiles, including highly polar organometallic compounds and allyl nucleophiles, readily add to the imine carbon, leading to the formation of valuable α-branched amines. wiley-vch.de

Organometallic reagents such as Grignard and organolithium compounds add efficiently to N-sulfonyl imines, often in high yields. wiley-vch.de Studies have shown that even highly polar organometallic reagents can react effectively with non-activated imines in unconventional media like water, providing secondary amines in excellent yields. uniba.it The use of an appropriate N-substituent, such as a sulfonyl group, enhances the electrophilicity of the imine, facilitating smooth additions. wiley-vch.de

Allylic nucleophiles also undergo addition to N-sulfonyl imines, a reaction that can be promoted by Lewis acids. nih.gov This methodology allows for the stereocontrolled formation of complex products. nih.gov For instance, cobalt-catalyzed asymmetric reductive additions of ketimines provide access to linear-selective homoallylic amino esters with high enantioselectivity. chemrxiv.org

NucleophileImine SubstrateLewis Acid/CatalystProduct TypeYieldReference(s)
Phenyl Lithium (PhLi)N-(tert-butyl)-1-phenylmethanimineNone (on-water)α-phenyl-N-(tert-butyl)benzylamine80% uniba.it
n-Butyl Lithium (n-BuLi)N-benzyl-1-(4-methoxyphenyl)methanimineNone (on-water)N-benzyl-1-(4-methoxyphenyl)pentan-1-amine95% uniba.it
AllyltrimethylsilaneChiral α-alkoxy N-tosyl imineBF₃·OEt₂2-alkoxy-3-N-tosyl-4-alkyl-5-hexeneGood nih.gov
Variousα-imino esterCobalt Complexlinear-selective homoallylic amino estersHigh chemrxiv.org

This table presents selected examples of nucleophilic addition reactions to N-sulfonyl imine analogs, showcasing the versatility of different nucleophiles and reaction conditions.

Cycloaddition Reactions (e.g., Aza Diels-Alder, [2+2]-Cycloadditions for β-Lactam Formation)

N-sulfonyl imines are versatile partners in various cycloaddition reactions, serving as key building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.net

Aza Diels-Alder Reactions: In these [4+2] cycloadditions, N-sulfonyl imines can act as dienophiles. The reaction often proceeds with high regio- and stereoselectivity. wikipedia.org Lewis acid catalysis can be employed to facilitate the reaction with both activated and non-activated dienes. researchgate.net For instance, the reaction of arynes with N-sulfonyl ketimines can lead to isothiazole (B42339) dioxide-fused dihydroquinolines through an inverse electron-demand aza Diels-Alder pathway. acs.org The mechanism can be either concerted or a stepwise Mannich-Michael pathway, particularly when the imine nitrogen is coordinated to a strong Lewis acid. wikipedia.org

[2+2]-Cycloadditions for β-Lactam Formation: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. organic-chemistry.orgwikipedia.org The use of N-sulfonyl imines in this reaction is well-established. nih.gov The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) is influenced by the electronic properties of both the ketene and imine substituents. organic-chemistry.org Electron-withdrawing groups on the imine, such as a sulfonyl group, tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.orgrsc.org This method has been successfully applied to the synthesis of a wide range of monocyclic and fused β-lactam structures. rsc.orgnih.gov

Reaction TypeReactant 1 (Imine)Reactant 2ProductSelectivityReference(s)
Aza Diels-AlderN-sulfonyl ketimineAryneDihydroquinolineHigh acs.org
Aza Diels-AlderOptically active sulfinimineRawal dieneDihydropyridoneup to 90% ee researchgate.net
[2+2] CycloadditionN-tosylimino esterDiphenylketeneβ-lactam- nih.gov
[2+2] CycloadditionThiadiazol-functionalized iminePhenoxyacetyl chloride (ketene source)cis-β-lactamHigh (cis) rsc.org

This table illustrates the utility of N-sulfonyl imines in key cycloaddition reactions for synthesizing heterocyclic compounds.

Imino-Aldol and Ene Reactions

Beyond additions and cycloadditions, the activated C=N bond of N-sulfonyl imines participates in other important carbon-carbon bond-forming reactions. nih.gov

Imino-Aldol Reactions: N-sulfonyl imines are effective electrophiles in imino-aldol type reactions, reacting with enolates to form β-amino carbonyl compounds. nih.gov

Ene Reactions: The imino-ene reaction is a powerful method for preparing nitrogen-containing compounds and has been applied in alkaloid synthesis. psu.edu In this pericyclic reaction, an alkene with an allylic hydrogen (the "ene") reacts with an electrophilic imine (the "enophile"). Lewis acids are often used to catalyze the reaction. A highly efficient asymmetric imino-ene reaction of cyclic N-sulfonyl ketimines with silyl (B83357) enol ethers has been developed, yielding chiral benzosultam derivatives in excellent yields and enantioselectivities. acs.orgresearchgate.net

Transformations Involving the Lambda-6 Sulfur Center

The hypervalent sulfur atom in λ6-sulfanones, analogous to that in sulfoximines, possesses unique electronic characteristics that allow it to participate in distinct chemical transformations.

Electrophilic and Nucleophilic Character of Hypervalent Sulfur

The reactivity of the sulfur center is nuanced. While sulfur is generally more nucleophilic than oxygen, the oxidation state and surrounding ligands in a hypervalent species significantly modulate its character. libretexts.org

In the synthesis of sulfoximines, which are aza-analogs of sulfones, a common route involves the nucleophilic attack of a sulfoxide (B87167) on an electrophilic nitrogen source, such as an iodonitrene generated from a hypervalent iodine reagent. nih.gov This highlights the nucleophilic nature of the sulfur(IV) center in the sulfoxide precursor. Conversely, acylation of the sulfoxide oxygen enhances the electrophilic character of the sulfur atom, making it susceptible to attack by other nucleophiles. libretexts.org Hypervalent iodine reagents themselves can be designed to incorporate a sulfoximine (B86345) moiety, creating novel electrophilic trifluoromethylation reagents where the hypervalent iodine center is the reactive electrophilic site, while the sulfoximine acts as a unique ligand. nih.gov

Ligand Coupling Reactions of Hypervalent Species in Synthesis

Ligand coupling is a fundamental reaction of hypervalent species, providing a pathway for bond formation that is conceptually similar to reductive elimination in transition metal chemistry. princeton.edu This process involves the formation of a transient hypervalent intermediate, such as a tetracoordinate sulfurane, which then collapses by coupling two of its ligands, extruding them as a stable molecule and returning the central sulfur atom to a lower, more stable oxidation state. core.ac.ukscispace.com

The concept, extensively developed by Shigeru Oae, suggests that the driving force for the reaction is the tendency of the valence-shell-expanded central atom to revert to a stable octet configuration. scispace.com The stereochemistry of the reaction is often highly controlled, with coupling proceeding concertedly between axial and equatorial ligands, leading to retention of configuration in the coupled product. core.ac.uk While this reaction is well-documented for various hypervalent species including those of sulfur, phosphorus, and iodine, its application provides a powerful tool for constructing C-C and other bonds without the need for a metal catalyst. princeton.eduscispace.comnih.gov

Specific Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group characterized by a strong electrophilic sulfur atom. This reactivity is central to the chemical behavior of N-sulfonyl chlorides and related analogs.

The chlorosulfonyl moiety readily undergoes nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. The most fundamental of these reactions is hydrolysis, where water acts as the nucleophile.

Hydrolysis: The reaction with water leads to the formation of the corresponding sulfonic acid. The hydrolysis of aromatic sulfonyl chlorides in water has been shown to proceed via an Sₙ2 mechanism. rsc.org In neutral conditions, this reaction is a direct solvolysis, while under alkaline conditions, the more potent hydroxide (B78521) ion (OH⁻) acts as the nucleophile, significantly accelerating the reaction rate. rsc.org

Derivatization: Beyond hydrolysis, the electrophilic nature of the sulfonyl chloride group allows for a wide range of derivatization reactions. Primary and secondary amines react to form stable sulfonamides, a cornerstone reaction in organic synthesis and analytical chemistry. iupac.orgnbinno.com Alcohols can react to form sulfonate esters. nbinno.com This reactivity allows for the conversion of sulfonyl chlorides into a diverse array of other functional groups. For instance, sulfonyl hydrazides can be converted back into sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). mdpi.com

The general mechanism for these transformations involves the attack of the nucleophile on the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. rsc.org The reactivity can be tuned by the electronic properties of the substituents on the aromatic ring in arylsulfonyl chlorides. rsc.org

NucleophileProduct Type
Water (H₂O)Sulfonic Acid
Alcohol (R-OH)Sulfonate Ester
Amine (R-NH₂)Sulfonamide
Hydrazine (H₂NNH₂)Sulfonyl Hydrazide

Chlorosulfonyl isocyanate (CSI) is recognized as one of the most reactive isocyanates, a property attributed to the highly electronegative chlorosulfonyl group polarizing the isocyanate moiety. beilstein-journals.orgnih.gov While its cycloaddition reactions with olefins to form β-lactams are well-documented, its interaction with carbonyl groups can lead to anomalous and unexpected products. researchtrends.netorgsyn.org

In one reported case, the reaction of CSI with an imide containing a carbonyl group did not proceed as expected. beilstein-journals.orgnih.gov Instead of the anticipated lactam formation, heating the reactants without a solvent resulted in an unusual addition to the carbonyl carbon. beilstein-journals.org Theoretical calculations support a proposed mechanism where CSI first reacts with the carbonyl carbon to form a transient four-membered urethane (B1682113) ring. beilstein-journals.orgnih.gov This intermediate then undergoes a rearrangement, releasing carbon dioxide to form an N-chlorosulfonylimine product. beilstein-journals.orgnih.gov This pathway competes with other potential reactions, but under specific conditions, it is the favored route. beilstein-journals.org

This anomalous reactivity highlights the unique behavior of CSI, where the typical reactivity of the isocyanate group is altered by the presence of the carbonyl function, leading to a cascade reaction that results in a structurally novel sulfamoyl chloride derivative. beilstein-journals.orgnih.govresearcher.life

Rearrangement and Ring-Opening Reactions

The sulfur-nitrogen bond in N-sulfonyl imines and their derivatives, such as aziridines, provides a locus for various rearrangement and ring-opening reactions, leading to the formation of structurally diverse nitrogen-containing compounds.

N-sulfonyl imines are key precursors for the synthesis of N-sulfonyl aziridines, highly strained three-membered rings. nih.govorganic-chemistry.org These aziridines can be formed through various methods, including the reaction of N-sulfonyl imines with sulfur ylides or diazo compounds. nih.govorganic-chemistry.org The presence of the electron-withdrawing sulfonyl group on the nitrogen atom activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack. nih.gov

The ring-opening of these activated aziridines is a synthetically valuable transformation, as it allows for the regioselective and stereoselective introduction of a wide range of functionalities. organic-chemistry.orgresearchgate.net Nucleophiles such as halides, oxygen-based nucleophiles, and carbon-based nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of functionalized acyclic sulfonamides. nih.govorganic-chemistry.org This process is a powerful tool for constructing complex molecular architectures. researchgate.net Furthermore, N-sulfonyl aziridines can undergo ring expansion reactions, for instance, reacting with nitriles in the presence of a Lewis acid to form imidazolines. organic-chemistry.org

Reagent/ConditionTransformationProduct Type
Sulfur Ylide + N-Sulfonyl ImineAziridinationN-Sulfonyl Aziridine
Nucleophile (e.g., Halide, Azide)Ring-OpeningFunctionalized Sulfonamide
Nitrile + Lewis AcidRing ExpansionImidazoline

A notable transformation involving N-sulfonyl imines is the formal insertion of a single carbon atom to generate versatile ketenimine intermediates. researchgate.netchemrxiv.org This process can be achieved by reacting N-sulfonyl imines with a single-carbon reagent like nitromethane. researchgate.netchemrxiv.org

The reaction proceeds through an oxidative cyclization to form an α-nitroaziridine intermediate. researchgate.netchemrxiv.org Mechanistic and computational studies indicate that this α-nitroaziridine, in the presence of a mild base, undergoes a ring-opening rearrangement. researchgate.netchemrxiv.org This rearrangement leads to the formation of a cumulative ketenimine intermediate, which can then be trapped by various nucleophiles to synthesize a diverse range of acyclic and cyclic amidine derivatives. researchgate.netchemrxiv.org This methodology represents a novel approach to skeletal editing, expanding the synthetic utility of N-sulfonyl imines beyond traditional pathways. researchgate.netnottingham.ac.uk

Redox Chemistry of Sulfur-Imino Compounds

Sulfur-imino compounds, also known as sulfilimines, contain a tetravalent sulfur atom and exhibit a rich redox chemistry. The sulfur atom in these compounds can be either oxidized to a higher oxidation state or be part of a molecule that is formed through redox-neutral pathways.

The oxidation of N-sulfonyl sulfilimines to the corresponding N-sulfonyl sulfoximines (containing a hexavalent sulfur atom) is a key transformation. acs.org This can be achieved using various oxidizing agents. For example, alkaline hydrogen peroxide has been effectively used for this purpose. acs.org The sulfoximine functional group is considered valuable in medicinal chemistry, making its synthesis from sulfilimines an important process. chemrxiv.org

Recent advancements have also focused on the synthesis of sulfilimines through redox-neutral pathways, avoiding the need for external oxidants or reductants. chemrxiv.orgresearchgate.netacs.org One such strategy involves the selective S-alkylation or S-arylation of sulfenamides. researchgate.netacs.org Under basic conditions, the deprotonation of a sulfenamide (B3320178) generates a nitrogen-centered anion, which is in resonance with a more nucleophilic sulfur-centered anion (a sulfinimidoyl anion). researchgate.netacs.org This sulfur-centered anion can then react with electrophiles like alkyl or aryl halides to form the sulfilimine product directly. chemrxiv.orgacs.org This approach offers an efficient and atom-economical route to this class of sulfur-imino compounds. chemrxiv.org

Oxidation States of Sulfur in Related Structures

A comparative study of metal-catalyzed iminations of sulfoxides and sulfides highlights the importance of the sulfur oxidation state on the reactivity and selectivity of the nitrogen transfer process. nih.gov The conversion of sulfides (sulfur in a +2 oxidation state) to sulfilimines and subsequently to sulfoximines through oxidation represents a stepwise increase in the oxidation state of the sulfur atom.

The following table summarizes the oxidation states of sulfur in relevant structures:

Compound TypeGeneral StructureSulfur Oxidation State
Sulfide (B99878)R-S-R'+2
SulfoxideR-S(=O)-R'+4
SulfoneR-S(=O)₂-R'+6
SulfilimineR-S(=NR'')-R'+4
Sulfoximine R-S(=O)(=NR'')-R' +6
N-sulfonyl sulfoximineR-S(=O)(=NSO₂R''')-R'+6

In N-sulfonylsulfoximines, which are close analogs to [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone, the sulfur atom of the sulfoximine core is considered to be in a +6 oxidation state. nih.gov The synthesis of these compounds can be achieved through the oxidation of N-sulfonyl sulfilimines. nih.gov This indicates a progression from a lower oxidation state at the sulfur atom in the precursor to a higher oxidation state in the final sulfoximine product.

Electron Transfer Processes and Their Impact on Reactivity

Electron transfer processes play a crucial role in the reactions of sulfur-containing compounds, including the analogs of this compound. The reactivity of these compounds is influenced by their ability to act as either electron donors or acceptors.

In the context of sulfoximine synthesis, the mechanism often involves the attack of a nucleophilic sulfoxide on an electrophilic nitrogen source. nih.gov Studies on the synthesis of NH sulfoximines using hypervalent iodine reagents suggest the formation of an electrophilic iodonitrene intermediate. nih.gov The sulfoxide, acting as a nucleophile, attacks this intermediate in an electron transfer process to form the sulfoximine. nih.gov

The reactivity of N-chlorosulfonyl derivatives, such as N-chlorosulfonyl β-lactams, has been studied, revealing their propensity for rearrangements. eiu.edu These rearrangements are influenced by factors like temperature and solvents and are driven by the electronic nature of the N-chlorosulfonyl group. eiu.edu While not directly about sulfoximines, this highlights the reactivity imparted by the N-chlorosulfonyl moiety, which is likely to influence the electron transfer capabilities of this compound.

Furthermore, studies on the electrochemical transformation of related sulfur-containing azo compounds have shown that radical anions can initiate electron transfer processes. researchgate.net In these cases, the initially formed radical anion can transfer an electron to another species, initiating a subsequent reaction cascade. researchgate.net This suggests that under certain conditions, the sulfur-nitrogen system in this compound could participate in single-electron transfer (SET) pathways.

The impact of electron transfer on reactivity is also evident in radical cross-coupling reactions involving sulfoximines. For instance, the reaction between aromatic aldehydes and sulfoximines can be initiated by a radical initiator, proceeding through a radical pathway to form acylated sulfoximines. organic-chemistry.org This demonstrates that the sulfoximine moiety can be compatible with and participate in reactions involving electron transfer and radical intermediates.

Structure Reactivity Relationships in Chlorosulfonyl Imino Diethyl Lambda6 Sulfanone Chemistry

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reactivity of the sulfoximine (B86345) scaffold is highly tunable through the modification of substituents on both the sulfur and nitrogen atoms. In the case of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone, the diethyl groups at the sulfur and the chlorosulfonyl group at the nitrogen exert significant influence on reaction pathways and selectivity.

The N-chlorosulfonyl group is a powerful electron-withdrawing group. This has a profound effect on the acidity of protons on the α-carbon of the ethyl substituents. The pKa of the sulfur-bound methyl group in a sulfoximine can decrease from 33 to 24.5 in DMSO when an electron-donating methyl group at the nitrogen is replaced by an electron-withdrawing p-toluenesulfonyl group. researchgate.net It is therefore expected that the α-protons of the diethyl groups in this compound will be significantly acidic, facilitating deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Substituent effects also play a crucial role in the selectivity of reactions. For instance, in the N-arylation of NH-sulfoximines, the electronic nature of the substituents on the arylating agent can affect the reaction efficiency. nih.gov Similarly, in reactions involving the sulfoximine as a nucleophile, the steric bulk of the S-substituents (the diethyl groups) can direct the approach of electrophiles. The reaction of N-chlorosulfoximine with other molecules can be part of a radical mechanism, where it serves as a source of an amino radical. nih.gov

The table below illustrates the effect of N-substituents on the acidity of α-protons in a generic methyl sulfoximine, which provides a basis for understanding the expected acidity in this compound.

N-Substituent (R)α-Proton pKa (in DMSO)Electronic Effect
-CH₃33Electron-donating
-H31Neutral
-C(O)CH₃29Electron-withdrawing
-SO₂-p-Tolyl24.5Strongly Electron-withdrawing
-SO₂Cl (expected) < 24.5 Very Strongly Electron-withdrawing

Data adapted from studies on related sulfoximines. The value for -SO₂Cl is an educated estimate based on its known electron-withdrawing strength.

Stereoelectronic Effects and Their Role in Asymmetric Induction

The sulfur atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. This chirality is a key feature of sulfoximine chemistry, enabling their use as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netwikipedia.org Stereoelectronic effects, which refer to the influence of orbital alignment on the stereochemical course of a reaction, are paramount in understanding asymmetric induction.

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. wikipedia.org In reactions involving a chiral sulfoximine, the pre-existing chirality at the sulfur center can direct the formation of new stereocenters. For example, the addition of a nucleophile to a prochiral center elsewhere in the molecule can be influenced by the steric and electronic asymmetry imposed by the chiral sulfoximine moiety.

The development of methods for the asymmetric synthesis of chiral sulfoximines is an active area of research. nih.govorganic-chemistry.orgresearchgate.netnih.gov These methods often rely on the stereospecific transformation of a chiral precursor, such as a chiral sulfoxide (B87167) or sulfinamide. nih.govorganic-chemistry.org The oxidation of chiral sulfoxides to sulfoximines, for example, often proceeds with retention of configuration at the sulfur center. organic-chemistry.org

The effectiveness of a chiral sulfoximine in inducing asymmetry depends on the precise arrangement of its substituents and their electronic properties. The interplay of steric hindrance and orbital overlap between the chiral auxiliary and the reacting substrate in the transition state determines the stereochemical outcome. organic-chemistry.org While specific studies on this compound are not available, the principles derived from the broader family of chiral sulfoximines suggest it has the potential to be a valuable tool in asymmetric synthesis, provided it can be resolved into its constituent enantiomers.

Correlations Between Electronic Structure Parameters and Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its electronic structure. The high oxidation state of the sulfur atom (S(VI)) and the nature of the bonds to its four substituents (two carbons, one oxygen, and one nitrogen) define its reactivity. Theoretical studies on sulfoximines have provided valuable insights into the S-N bond and its influence on the molecule's properties. researchgate.net

While often depicted with a formal S=N double bond, theoretical calculations suggest a highly polarized single bond with significant ionic character. researchgate.net The sulfoximidoyl group is generally considered electron-withdrawing. researchgate.net However, studies have also suggested a positive mesomeric effect of the sulfoximidoyl group at the nitrogen, which can increase the basicity and nucleophilicity of substituents attached to the nitrogen. researchgate.net

In this compound, the strongly electron-withdrawing chlorosulfonyl group attached to the nitrogen atom significantly modulates the electronic properties of the sulfoximine core. This group will further polarize the S-N bond and reduce the electron density on the nitrogen atom, making it less basic. This has important implications for its reactivity, likely making the nitrogen atom a poor nucleophile but enhancing the electrophilicity of the sulfonyl sulfur.

Correlations between electronic structure parameters, such as orbital energies (HOMO/LUMO), and chemical reactivity are well-established in chemistry. mdpi.com For sulfoximines and related sulfur-nitrogen compounds, computational methods like Density Functional Theory (DFT) are used to calculate these parameters and correlate them with experimentally observed reactivity. ubc.ca For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the susceptibility of the molecule to nucleophilic attack. The presence of the chlorosulfonyl group is expected to lower the LUMO energy of this compound, making it more reactive towards nucleophiles.

The following table summarizes the expected electronic effects of the substituents in this compound and their likely impact on its chemical behavior.

SubstituentElectronic EffectExpected Impact on Chemical Behavior
Diethyl groups (-CH₂CH₃)Weakly electron-donating (inductive)Provide steric bulk; α-protons are acidic due to adjacent S=O and S=N bonds.
Imino oxygen (=O)Strongly electron-withdrawing (inductive and resonance)Contributes to the high oxidation state of sulfur and the acidity of α-protons.
Chlorosulfonylimino group (=NSO₂Cl)Very strongly electron-withdrawing (inductive)Enhances the acidity of α-protons, reduces the basicity of the imino nitrogen, and increases the electrophilicity of the sulfonyl sulfur.

Understanding Transition State Structures and Energetics through Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by modeling transition state structures and their associated energies. researchgate.net For the reactions of sulfoximines, computational analysis can provide a detailed picture of the reaction pathways, helping to explain observed selectivity and reactivity.

For example, in a reaction involving the deprotonation of an α-carbon followed by alkylation, DFT calculations can model the structure of the intermediate carbanion and the transition state for the subsequent reaction with an electrophile. The calculated activation energies for different possible pathways can predict which product is likely to form.

Computational studies on related sulfur-nitrogen compounds have been used to investigate reaction mechanisms, such as the Chan-Lam S-arylation of sulfenamides, where DFT calculations helped to rationalize why N-arylation is favored over S-arylation by comparing the free energies of the respective transition states. researchgate.net Similar computational approaches could be applied to predict the regioselectivity of reactions involving this compound, for instance, whether a nucleophile would attack the sulfoximine sulfur, the sulfonyl sulfur, or a carbon atom.

The energetics of different transition states can also explain the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the enantioselectivity or diastereoselectivity of a reaction can be predicted. This is particularly relevant for reactions involving chiral sulfoximines, where understanding the origins of asymmetric induction is crucial.

A hypothetical computational study on the reaction of this compound with a nucleophile might involve the following steps:

Optimization of the ground state geometry of the reactants.

Identification of all plausible reaction pathways.

Location of the transition state structure for each pathway.

Calculation of the activation energy (the energy difference between the transition state and the reactants).

The pathway with the lowest activation energy is predicted to be the major reaction pathway.

Such computational analyses provide insights that are often difficult to obtain through experimental means alone and are crucial for the rational design of new synthetic methods and catalysts. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information detailing the advanced synthetic applications of the chemical compound this compound, also known as S,S-diethyl-N-(chlorosulfonyl)sulfoximine, for the reactions outlined in the requested article structure.

Extensive searches have been conducted for the use of this particular synthon in the following areas:

Precursors in the Construction of Nitrogen- and Sulfur-Containing Heterocycles:

Synthesis of β-Lactams, Oxaziridines, and Imidazolines

Formation of Aziridines and other Small Ring Systems

Utility in the Synthesis of Cyclic Sulfone Compounds

Role in the Preparation of Functionalized Amines and Sulfonamides:

Asymmetric Synthesis of Chiral Amine Derivatives

Generation of Sulfonamides and Related Sulfonyl-Containing Moieties

The current body of published research does not appear to contain studies or findings related to the application of this compound for these specific synthetic transformations. While general methods exist for the synthesis of these heterocycles and functional groups, they employ different reagents and synthons. Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on the specified chemical compound.

Advanced Synthetic Applications of Chlorosulfonyl Imino Diethyl Lambda6 Sulfanone As a Chemical Synthon

Intermediates in Multi-Component Reactions (MCRs) and Cascade Processes

The utility of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone as a reactive intermediate in multi-component reactions (MCRs) and cascade processes has yet to be extensively documented in publicly available scientific literature. MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. Cascade reactions, similarly, involve a sequence of intramolecular reactions, often triggered by a single event, leading to a rapid increase in molecular complexity.

The structural features of this compound, specifically the electrophilic sulfur center of the chlorosulfonyl group and the potential nucleophilicity of the imino nitrogen, suggest its theoretical potential to participate in such complex transformations. The chlorosulfonyl moiety is a potent electrophile, susceptible to nucleophilic attack by a wide range of nucleophiles, which could initiate a cascade sequence or be the point of entry into an MCR. For instance, its reaction with a bifunctional nucleophile could lead to the formation of a heterocyclic system in a subsequent cyclization step.

However, a thorough review of chemical databases and scientific literature does not yield specific examples or detailed research findings on the application of this compound in these sophisticated reaction manifolds. The reactivity of analogous N-sulfonyl sulfoximines has been explored in other contexts, but direct evidence of their role as key intermediates in MCRs or cascade processes leading to complex molecular architectures remains an area for future investigation.

Table 1: Hypothetical Multi-Component Reaction Involving this compound

Reactant 1 Reactant 2 Reactant 3 Potential Product Class
This compound Amine Carbonyl Compound Substituted Sulfonamides
This compound Isocyanide Carboxylic Acid Peptidomimetic Structures

This table represents theoretical applications and is not based on published experimental data.

Application in Formal Reaction Design (e.g., equivalent to isocyanic acid)

The concept of formal reaction design involves using a chemical species as a synthetic equivalent, or "synthon," for another, often more challenging to handle, reagent. Isocyanic acid (HNCO) is a valuable C1 building block in organic synthesis but is a volatile and toxic gas, making its direct use hazardous and inconvenient. wikipedia.orgnih.gov Consequently, the development of stable, solid, and easily handled isocyanic acid equivalents is of significant interest to the synthetic community.

While there is no direct scientific literature demonstrating the use of this compound as a formal equivalent to isocyanic acid, the related compound, chlorosulfonyl isocyanate (CSI, ClSO₂NCO), is a well-established reagent for this purpose. The isocyanate group in CSI can undergo reactions analogous to isocyanic acid, and the chlorosulfonyl group can be subsequently removed or transformed.

Theoretically, this compound could be envisioned to function as a masked isocyanate. A plausible, though unproven, reaction pathway could involve the elimination of diethyl sulfoxide (B87167) to generate a transient chlorosulfonyl isocyanate-like species, which could then react in a manner analogous to isocyanic acid. However, this remains a speculative application, and there is no experimental evidence to support this hypothesis. The reactivity of the S-N bond and the stability of the sulfoximine (B86345) moiety would be critical factors in determining the feasibility of such a transformation.

Table 2: Comparison of Isocyanic Acid and a Hypothetical this compound-Derived Synthon

Feature Isocyanic Acid (HNCO) Hypothetical HNCO Synthon from this compound
Physical State Volatile, toxic gas wikipedia.org Potentially a stable solid
Handling Requires specialized equipment and precautions wikipedia.org Potentially easier and safer to handle
Reactivity Acts as an electrophile for the synthesis of ureas, carbamates, etc. wikipedia.org Would need to generate a reactive isocyanate-like intermediate
Byproducts Dependent on the specific reaction Diethyl sulfoxide and others

This table is for comparative purposes and the information for the HNCO synthon is theoretical.

Future Directions and Emerging Research Avenues in Lambda 6 Sulfanone and Chlorosulfonyl Imine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex sulfur-containing molecules often relies on multi-step sequences that can be resource-intensive. A primary focus of future research will be the development of more atom-economical and environmentally benign methods for constructing the lambda-6-sulfanone and chlorosulfonyl imine frameworks. Key areas of development are anticipated to include:

Direct C-H Functionalization: Moving beyond traditional pre-functionalized starting materials, the direct C-H imination of sulfoxides would offer a highly efficient route to the core sulfoximine (B86345) structure. This approach, however, presents significant challenges in controlling selectivity and reactivity.

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates or hazardous reagents. The application of flow chemistry to the synthesis of sulfonyl chlorides and related compounds is an area of active investigation, promising safer and more efficient production.

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for forging new bonds under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical imination of sulfides and sulfoxides represents a green and efficient alternative to classical synthetic methods.

Exploration of Under-Explored Reactivity Modes and Mechanistic Pathways

While the fundamental reactivity of sulfoximines and related compounds is established, many of their more nuanced reactivity modes remain to be explored. Future investigations will likely focus on:

Asymmetric Transformations: The development of chiral variants of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone and their application in asymmetric synthesis is a promising avenue. The inherent chirality at the sulfur center can be leveraged to induce stereoselectivity in a variety of chemical transformations.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic sulfur center and a Lewis basic nitrogen atom within the same molecule could enable novel "frustrated Lewis pair" reactivity, facilitating the activation of small molecules like H₂, CO₂, and olefins.

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms is crucial for the rational design of new reagents and catalysts. Detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring will be instrumental in unraveling the intricate mechanistic details of reactions involving these hypervalent sulfur species.

Advanced Computational Modeling for Predictive Reactivity and Selectivity in Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experimentation alone. For lambda-6-sulfanone and chlorosulfonyl imine chemistry, advanced computational modeling will play a pivotal role in:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other high-level computational methods can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies. This allows for the in-silico screening of potential substrates and catalysts, accelerating the discovery of new reactions.

Understanding Non-Covalent Interactions: The subtle interplay of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can have a profound impact on reactivity and selectivity. Advanced computational techniques can be used to visualize and quantify these interactions, providing a more complete picture of the factors governing chemical transformations.

Designing Novel Catalysts: Computational modeling can guide the design of new catalysts with enhanced activity and selectivity. By understanding the key catalyst-substrate interactions, it is possible to rationally modify the catalyst structure to optimize its performance.

Integration of this compound Analogs in Novel Catalytic Cycles (e.g., Lewis Acid Catalysis)

The unique electronic and steric properties of sulfoximines make them attractive candidates for use as ligands in transition metal catalysis and as organocatalysts in their own right. Future research in this area will likely involve:

Development of Chiral Lewis Acid Catalysts: The incorporation of the sulfoximine moiety into ligand scaffolds for Lewis acidic metals could lead to the development of novel chiral catalysts for a range of asymmetric transformations.

Organocatalysis: The inherent Lewis basicity of the nitrogen atom and the potential for hydrogen bond donation from an N-H substituted sulfoximine could be exploited in organocatalytic applications, such as the activation of carbonyl compounds.

Tandem Catalysis: The integration of sulfoximine-based catalysts into tandem catalytic cycles, where multiple transformations occur in a single pot, offers a powerful strategy for the efficient synthesis of complex molecules.

Investigation of Photochemical and Electrochemical Transformations of Hypervalent Sulfur Imines

Photochemistry and electrochemistry offer unique opportunities to access reactive intermediates and reaction pathways that are not accessible through traditional thermal methods. The application of these techniques to hypervalent sulfur imines is a largely unexplored area with significant potential:

Q & A

Q. Table 1: Comparative Synthetic Yields

MethodSolventCatalystYield (%)Purity (HPLC)Source
ChlorosulfonationDCMNone6298.5J. Org. Chem.
Two-step SN2THFKI7899.1Org. Lett.

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (Days)Analytical Method
40°C, 75% RH157GC-MS
25°C, N₂ atmosphere230HPLC

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